molecular formula C12H16ClF2NO2 B13519644 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride

3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride

Cat. No.: B13519644
M. Wt: 279.71 g/mol
InChI Key: XETASLRRYVGKSX-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride is a synthetic organic compound with the molecular formula C12H16ClF2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride typically involves multiple steps:

    Formation of the Oxan-3-amine Core: The oxan-3-amine core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoromethylating agents like difluoromethyl ether or difluoromethyl sulfonates.

    Phenyl Ring Substitution: The phenyl ring is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxan-3-imine derivatives.

    Reduction: Reduction reactions can convert the oxan-3-amine to oxan-3-amine derivatives with different oxidation states.

    Substitution: The phenyl ring allows for various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions.

Major Products

    Oxidation: Oxan-3-imine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The oxan-3-amine structure allows for hydrogen bonding and electrostatic interactions, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methoxy)phenyl]oxan-3-aminehydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-[4-(Trifluoromethoxy)phenyl]oxan-3-aminehydrochloride: Contains a trifluoromethoxy group, which can alter its chemical and biological properties.

    3-[4-(Chloromethoxy)phenyl]oxan-3-aminehydrochloride: Features a chloromethoxy group, providing different reactivity and interactions.

Uniqueness

3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16ClF2NO2

Molecular Weight

279.71 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]oxan-3-amine;hydrochloride

InChI

InChI=1S/C12H15F2NO2.ClH/c13-11(14)17-10-4-2-9(3-5-10)12(15)6-1-7-16-8-12;/h2-5,11H,1,6-8,15H2;1H

InChI Key

XETASLRRYVGKSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C2=CC=C(C=C2)OC(F)F)N.Cl

Origin of Product

United States

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